N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline
Description
N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline is a triazine-based small molecule featuring a 1,2,4-triazin-5-yl core substituted with a methyl group at position 6 and a sulfanyl-linked 4-chlorobenzyl group at position 2. The vinyl bridge connects the triazine ring to a 4-methylaniline moiety. This structure combines aromaticity, heterocyclic rigidity, and substituent diversity, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves nucleophilic substitution at the triazine ring, followed by coupling reactions to introduce the vinyl-aniline component .
Properties
IUPAC Name |
N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4S/c1-14-3-9-18(10-4-14)22-12-11-19-15(2)24-25-20(23-19)26-13-16-5-7-17(21)8-6-16/h3-12,22H,13H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQOKQCELVNAW-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C20H19ClN4S
- Molecular Weight : 367.91 g/mol
- CAS Number : 6404719
The biological activity of this compound is primarily attributed to its structural features, which include a triazine moiety and a chlorobenzyl sulfanyl group. These components are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biological Activities
-
Anticancer Activity :
- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, triazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- A specific study demonstrated that a related triazine compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development in oncology .
-
Antimicrobial Activity :
- The presence of the chlorobenzyl group enhances the antimicrobial properties of the compound. Research has shown that similar compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- In vitro assays revealed that the compound displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
-
Kinase Inhibition :
- The compound may also act as a kinase inhibitor. Kinases are critical in many signaling pathways and are often implicated in cancer progression. Inhibitors of these enzymes can lead to reduced tumor growth.
- A review on small molecule kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinase targets .
Case Study 1: Anticancer Efficacy
A study conducted on derivatives of triazine compounds showed that modifications at the 6-position significantly affected their anticancer activity. The tested derivative demonstrated an IC50 value of 10 µM against A431 cells, indicating a promising therapeutic index for skin cancer treatment.
Case Study 2: Antimicrobial Testing
In an antimicrobial susceptibility test, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several factors:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorobenzyl Group | Enhances antimicrobial properties |
| Triazine Moiety | Contributes to anticancer efficacy |
| Vinyl Linker | Modulates binding affinity to targets |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Ring
- Allylsulfanyl Analog: The compound N-(2-[3-(allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl)-4-methylaniline (CAS 477865-91-1) replaces the 4-chlorobenzyl group with an allylsulfanyl substituent. This substitution reduces molecular weight (298.41 g/mol vs. ~350–370 g/mol for the chlorobenzyl variant) and alters electronic properties.
Oxazole-Based Analogs :
Derivatives like (E)-N-(4-chlorobenzyl)-4-(2-(oxazol-5-yl)vinyl)aniline () replace the triazine with an oxazole ring. Oxazole, a five-membered heterocycle, offers reduced aromatic stabilization compared to triazine, which may decrease thermal stability. The oxazole’s lone nitrogen atom also modifies hydrogen-bonding capacity, impacting interactions with biological targets such as cholinesterases .
Extended Aromatic Systems
- Quinoline Derivatives: Compounds like (E)-1-{3-[2-(7-chloroquinolin-2-yl)vinyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-one () incorporate a bicyclic quinoline system. The extended π-system enhances planarity and may improve binding to hydrophobic enzyme pockets. However, increased molecular weight and rigidity could reduce solubility compared to the triazine-based target compound .
Molecular and Physicochemical Properties
Table 1: Key Properties of N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline and Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
